Enantiomeric Purity Requirement: The (1S,2R) Form as the Essential Opposite of the Clinically Validated (1R,2S) TNF-α Inhibitor Intermediate
The (1R,2S) enantiomer (CAS 760941-90-0) is a published key intermediate for synthesizing (1S,2R)-2-acylamino-1-methyl-2-phenylethyl phosphate derivatives that act as TNF-α production inhibitors [1]. In this synthetic pathway, the (1R,2S) stereochemistry of the intermediate is retained in the final bioactive compounds (2a, 2b, 3a, 5a). The (1S,2R) enantiomer is the mirror-image compound. When the target scaffold requires the opposite absolute configuration — for instance, in the synthesis of diastereomeric series or enantiomeric pairs for SAR studies — only the (1S,2R) form provides the correct stereochemical input. Any substitution with the (1R,2S) form would invert the final product configuration and consequently alter pharmacological activity [1].
| Evidence Dimension | Stereochemical identity and documented synthetic utility |
|---|---|
| Target Compound Data | (1S,2R) configuration; CAS 1212997-90-4; enantiomer of the TNF-α inhibitor intermediate; used where opposite absolute configuration is required |
| Comparator Or Baseline | (1R,2S) enantiomer (CAS 760941-90-0) documented as key intermediate in TNF-α inhibitor synthesis; specific rotation opposite sign |
| Quantified Difference | Opposite absolute configuration at both C1 and C2; enantiomeric relationship (mirror images) — identical physical properties but opposite chiroptical behavior and divergent biological stereospecificity |
| Conditions | Synthetic pathway to (1S,2R)-2-acylamino-1-methyl-2-phenylethyl phosphate derivatives; J. Am. Chem. Soc. 1998, 120, 11798 three-component coupling methodology |
Why This Matters
Procurement of the correct enantiomer is mandatory when synthesizing stereochemically defined pharmaceutical candidates; using the wrong enantiomer produces the enantiomeric final product with potentially different or absent biological activity.
- [1] Matsui T, Kondo T, Nakatani S, et al. Synthesis, further biological evaluation and pharmacodynamics of newly discovered inhibitors of TNF-α production. Bioorg Med Chem. 2003;11(18):3937-3943. doi:10.1016/S0968-0896(03)00409-7. PMID: 12927854. View Source
